![molecular formula C10H21BNO6 B043063 Tetramethylammonium triacetoxyborohydride CAS No. 109704-53-2](/img/structure/B43063.png)
Tetramethylammonium triacetoxyborohydride
Overview
Description
Synthesis Analysis
The synthesis of Tetramethylammonium triacetoxyborohydride involves chemical reactions that yield it as a product with desired purity and reactivity. For instance, the directed reduction of β-hydroxy ketones using this compound results in the formation of anti-diols with high diastereoselectivity, showcasing the compound's selective reducing ability in organic synthesis (Evans, Chapman, & Carreira, 1988).
Molecular Structure Analysis
Although specific studies detailing the molecular structure analysis of this compound were not identified, related compounds such as tetramethylammonium auride have been synthesized and structurally characterized, highlighting the diverse structural chemistry of tetramethylammonium-based compounds (Dietzel & Jansen, 2001).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, such as the reductive amination of aldehydes and ketones, demonstrating its broad utility as a reducing agent. This compound allows for the mild and selective reduction of functional groups in the presence of sensitive functionalities, offering high yields and reduced formation of side products (Abdel-Magid, Carson, Harris, Maryanoff, & Shah, 1996).
Physical Properties Analysis
Studies on related tetramethylammonium compounds provide insights into the physical properties of such materials, including their crystal structures and behavior under different conditions. For example, the crystal structure of tetramethylammonium hydroxide pentahydrate offers insights into the arrangement of tetramethylammonium ions in solid states, which could be analogous to understanding the physical properties of this compound (Mcmullan, Mak, & Jeffrey, 1966).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and stability, are crucial for its application in organic synthesis. Quantum chemical studies on similar compounds, like tetramethylammonium tetraborohydride, reveal low energy barriers to decomposition, suggesting that the stability of these materials is significantly influenced by crystal forces, which could be relevant to understanding the stability and reactivity of this compound (Calef, 1995).
Scientific Research Applications
In Organic Synthesis : Tetramethylammonium triacetoxyborohydride is effective in the reductive amination of racemic 2,3-dialkoxyketones, facilitating the synthesis of enantiomerically pure 3-amino-1,2-diols with high purity (Hutin, Petit, & Larchevěque, 1998). Additionally, it is used in the directed reduction of β-hydroxy ketones to anti diols, showing high diastereoselectivity (Evans, Chapman, & Carreira, 1988).
In Analytical Chemistry : this compound is utilized for characterizing chlorogenic acids using proton NMR methods, proving effective in the analysis of caffeoyl, p-coumaroyl, feruloyl, and dicaffeoylquinic acid (Clifford, Kellard, & Birch, 1989).
In Environmental Applications : It finds use in wastewater treatment, particularly in treating tetramethylammonium hydroxide wastewater from nano-electronics manufacturing. Membrane distillation processes using this compound have proven efficient in reducing concentrations to minimal levels, thereby reducing treatment costs significantly (Noor et al., 2019).
In Biomedical Applications : this compound is involved in synthesizing trityl radicals for enhanced molecular oxygen detection and high-resolution EPR imaging, which is significant in biomedical research (Dhimitruka et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tetramethylammonium triacetoxyborohydride is a selective reducing agent . Its primary targets are carbonyl compounds, specifically aldehydes and ketones .
Mode of Action
The compound interacts with its targets through a process known as the Saksena–Evans reduction . This is a diastereoselective reduction of β-hydroxy ketones to the corresponding anti-dialcohols . The reaction is thought to proceed through a 6-membered ring transition state . The intramolecular hydride delivery from the boron reducing agent forces the reduction to proceed from the opposite face of the chelating β-alcohol, thus determining the diastereoselectivity .
Biochemical Pathways
The Saksena–Evans reduction, facilitated by this compound, affects the biochemical pathway of carbonyl compound reduction . The downstream effects include the production of anti-dialcohols from β-hydroxy ketones .
Result of Action
The result of the action of this compound is the reduction of β-hydroxy ketones to anti-dialcohols . This can be used in the synthesis of several products, particularly the bryostatins .
properties
InChI |
InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSJBUUORJFGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346573 | |
Record name | Tetramethylammonium triacetoxyborohydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109704-53-2 | |
Record name | Tetramethylammonium triacetoxyborohydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is tetramethylammonium triacetoxyborohydride primarily used for in organic chemistry?
A1: this compound is a mild reducing agent mainly known for its ability to diastereoselectively reduce β-hydroxy ketones to their corresponding anti diols. [, , , ] This selectivity makes it a valuable tool in the synthesis of complex molecules with defined stereochemistry.
Q2: How does the structure of a β-hydroxy ketone influence the stereochemical outcome of the reduction with this compound?
A2: Research suggests that α-alkyl substitution on the β-hydroxy ketone does not significantly impact the stereoselectivity of the reduction. [, ] High diastereoselectivity favoring the anti diol is generally observed, regardless of the substituent.
Q3: Can you elaborate on the mechanism by which this compound achieves this diastereoselective reduction?
A3: The mechanism involves an acid-promoted ligand exchange where an acetate group from the triacetoxyborohydride anion is replaced by the substrate alcohol. [, ] This forms an intermediate, proposed to be an alkoxydiacetoxyborohydride, which then delivers the hydride internally to the ketone, leading to the anti diol.
Q4: Besides β-hydroxy ketones, what other functional groups can be targeted using this compound?
A4: this compound has also been successfully employed in the stereoselective synthesis of anti aminoalkyl epoxides. [] This is achieved through the reductive amination of ketoepoxides derived from methyl glycidate.
Q5: The research mentions the use of this compound in the context of synthesizing complex natural products. Could you provide an example?
A5: One example is the synthesis of kedarosamine, a carbohydrate found in the enediyne antitumor antibiotic kedarcidin. [, ] this compound was crucial for the diastereoselective reduction of a key ketone intermediate derived from D-threonine during the synthesis.
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